ethyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate
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Overview
Description
Ethyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate is a complex organic compound that features a cyano group, an indene moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate typically involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines. One common method is the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures, such as 70°C, followed by stirring at room temperature overnight . Another method involves the use of ethanolic sodium ethoxide solution at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano and ester groups.
Common Reagents and Conditions
Condensation Reactions: Common reagents include hydrazonoyl chloride and sodium ethoxide in ethanol.
Substitution Reactions: Typical conditions involve the use of strong nucleophiles and appropriate solvents.
Major Products
The major products formed from these reactions are often heterocyclic compounds with potential biological activity .
Scientific Research Applications
Ethyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate has several scientific research applications:
Medicinal Chemistry: The compound is used as a precursor for the synthesis of biologically active heterocyclic compounds.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: The compound’s derivatives have shown diverse biological activities, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate involves its interaction with various molecular targets. The cyano and ester groups facilitate binding to specific enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate: This compound shares a similar structure but differs in the position of the ester group.
Indole Derivatives: Compounds containing the indole nucleus exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
Ethyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate is unique due to its combination of a cyano group, an indene moiety, and an ester functional group.
Properties
IUPAC Name |
ethyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c1-2-26-20(25)14-9-5-6-10-15(14)22-16(11-21)17-18(23)12-7-3-4-8-13(12)19(17)24/h3-10,22H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTJUDRIPSMYNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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